REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[C:7](#[N:10])[CH2:8][CH3:9].CO[C:13](=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([C:20]#[N:21])=[CH:16][CH:15]=1>O1CCCC1>[C:7]([CH:8]([CH3:9])[C:13]([C:14]1[CH:15]=[CH:16][C:17]([C:20]#[N:21])=[CH:18][CH:19]=1)=[O:22])#[N:10] |f:0.1|
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Name
|
|
Quantity
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7.76 g
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Type
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reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
4.84 mL
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Type
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reactant
|
Smiles
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C(CC)#N
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Name
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|
Quantity
|
11.15 g
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Type
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reactant
|
Smiles
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COC(C1=CC=C(C=C1)C#N)=O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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This mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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quenched onto an aqueous 10% solution (weight/volume) citric acid (100 mL)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried over magnesium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
|
evaporated under reduced pressure
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Type
|
CUSTOM
|
Details
|
This crude residue was triturated with tert-butyl methyl ether
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)C1=CC=C(C#N)C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |